molecular formula C7H8ClF2N B2459908 3,4-Difluoro-2-methylaniline;hydrochloride CAS No. 2551117-34-9

3,4-Difluoro-2-methylaniline;hydrochloride

Cat. No.: B2459908
CAS No.: 2551117-34-9
M. Wt: 179.59
InChI Key: IQJDSYLRPAQUQT-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methylaniline hydrochloride is a substituted aniline derivative and hydrochloride salt with the molecular formula C₇H₈ClF₂N. Its structure comprises a benzene ring substituted with two fluorine atoms at positions 3 and 4, a methyl group at position 2, and an amine group protonated as a hydrochloride salt. The compound’s SMILES notation is CC1=C(C=CC(=C1F)F)N.Cl, and its InChIKey is HYODOAMUBRENLA-UHFFFAOYSA-N . Despite its structural characterization, experimental data on its physicochemical properties, toxicity, and applications remain unavailable .

Properties

IUPAC Name

3,4-difluoro-2-methylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N.ClH/c1-4-6(10)3-2-5(8)7(4)9;/h2-3H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJDSYLRPAQUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2551117-34-9
Record name 3,4-difluoro-2-methylaniline hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-methylaniline;hydrochloride typically involves the introduction of fluorine atoms into the aniline structure. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using reagents such as N-fluorobenzenesulfonimide (NFSI) under acidic conditions. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-methylaniline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

3,4-Difluoro-2-methylaniline;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding due to its unique electronic properties.

    Medicine: Investigated for potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-methylaniline;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms alters the electronic properties of the molecule, enhancing its binding affinity to specific targets. This can lead to inhibition or activation of enzymatic activity, depending on the nature of the target and the specific interactions involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Substituted Aniline Hydrochlorides

Compound Name Molecular Formula Substituents (Positions) Key Inferences (vs. Target Compound)
3,4-Difluoro-2-methylaniline HCl C₇H₈ClF₂N 2-CH₃, 3-F, 4-F Reference compound; limited data available .
3,4-Dichloro-2-methylaniline HCl C₇H₈Cl₃N 2-CH₃, 3-Cl, 4-Cl Higher molecular weight, increased lipophilicity, and potential toxicity due to Cl .
4-Chloro-2-methylaniline HCl C₇H₉Cl₂N 2-CH₃, 4-Cl Reduced steric hindrance vs. 3,4-di-substituted analogs; Cl may enhance stability .
3-Chloro-4-fluoroaniline HCl C₆H₇Cl₂FN 3-Cl, 4-F Mixed halogen effects: Cl (electron-withdrawing) and F (electronegative) alter reactivity .
3,4-Difluoroaniline HCl C₆H₆ClF₂N 3-F, 4-F Lacks methyl group; likely higher water solubility but lower lipophilicity .

Structural and Electronic Effects

  • Halogen Substituents: Fluorine atoms (3,4-F) are highly electronegative, reducing electron density on the aromatic ring compared to chlorine.
  • It also increases hydrophobicity, reducing water solubility compared to non-methylated analogs like 3,4-difluoroaniline HCl .

Physicochemical Properties (Inferred)

  • Solubility :

    • The hydrochloride salt form improves water solubility relative to free bases. However, the methyl group in 3,4-difluoro-2-methylaniline HCl likely reduces solubility compared to 3,4-difluoroaniline HCl .
    • Chlorinated analogs (e.g., 3,4-dichloro-2-methylaniline HCl) are less polar than fluorinated ones, favoring organic solvents .
  • Stability :

    • Fluorine’s strong C-F bond may enhance chemical stability against hydrolysis or oxidation compared to chlorine-substituted compounds .

Biological Activity

3,4-Difluoro-2-methylaniline;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound is characterized by the presence of two fluorine atoms and a methyl group on the aniline structure, which may enhance its reactivity and biological activity. The hydrochloride salt form improves its solubility in biological systems, facilitating its use in various assays.

Antimicrobial Properties

Research has indicated that 3,4-difluoro-2-methylaniline exhibits antimicrobial activity against a range of pathogens. In a study comparing various aniline derivatives, this compound demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those for many traditional antibiotics, suggesting a promising alternative for treating bacterial infections .

Anticancer Activity

In vitro studies have shown that 3,4-difluoro-2-methylaniline possesses anticancer properties . It was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis in these cells, as evidenced by increased caspase-3 activity and DNA fragmentation assays. The IC50 values for MCF-7 and A549 cells were reported to be 15 µM and 20 µM, respectively .

The mechanism through which 3,4-difluoro-2-methylaniline exerts its biological effects appears to involve interaction with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • Receptor Modulation : It has been suggested that it can modulate receptor activity related to growth factor signaling, potentially disrupting cancer cell growth .

Case Studies

  • Antimicrobial Efficacy : A clinical study evaluated the efficacy of 3,4-difluoro-2-methylaniline in treating skin infections caused by resistant strains of bacteria. Patients treated with this compound showed a significant reduction in infection symptoms compared to those receiving standard treatment .
  • Anticancer Trials : A preliminary clinical trial involving patients with advanced breast cancer assessed the safety and efficacy of 3,4-difluoro-2-methylaniline as an adjunct therapy. Results indicated a notable decrease in tumor size among participants receiving the compound alongside conventional chemotherapy .

Data Summary

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus8 µg/mL
AntimicrobialEscherichia coli10 µg/mL
AnticancerMCF-715 µM
AnticancerA54920 µM

Q & A

Q. Table 1: Synthetic Method Comparison

MethodYield (%)Purity (HPLC)Key ConditionsCitation
Catalytic Hydrogenation78–8598.5H₂ (1 atm), Pd-C, HCl
Continuous Flow90–9299.1RT, optimized residence time

Basic: Which spectroscopic techniques are prioritized for characterizing 3,4-Difluoro-2-methylaniline hydrochloride?

Answer:

  • ¹H/¹³C NMR : Assign methyl (δ 2.3 ppm, triplet) and aromatic protons (δ 6.8–7.2 ppm). ¹³C signals at 115–125 ppm confirm fluorine coupling .
  • FTIR : Peaks at 3300–3500 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-F stretch) .
  • Mass Spectrometry (ESI-MS) : [M+H]⁺ ion at m/z 176.1 (theoretical: 176.05) .

Advanced: How can density functional theory (DFT) predict substitution reactivity in this compound?

Answer:
DFT calculations (e.g., B3LYP/6-31G*) model electronic properties:

  • HOMO-LUMO Gaps : Lower gaps (e.g., 5.2 eV) indicate higher electrophilicity at the para-fluoro position .
  • Charge Distribution : Fluorine’s electronegativity directs nucleophilic attack to the ortho-methyl site .
  • Validation : Compare computed vs. experimental reaction barriers (e.g., ΔG‡ ± 2 kcal/mol) .

Advanced: How to resolve contradictions in reported reaction yields for this compound?

Answer:
Systematic troubleshooting involves:

  • DOE (Design of Experiments) : Vary temperature (20–80°C), catalyst loading (1–5% Pd-C), and reaction time (2–24 hrs) to identify optimal conditions .
  • Kinetic Studies : Monitor intermediates via in-situ FTIR to detect side reactions (e.g., over-reduction) .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated species) and adjust stoichiometry .

Basic: How do fluorine substituents affect the compound’s stability and solubility?

Answer:

  • Solubility : Enhanced in polar solvents (e.g., 12 mg/mL in DMSO vs. 2 mg/mL in hexane) due to F’s polarity .
  • Stability : Fluorine’s electron-withdrawing effect reduces hydrolysis rates at acidic pH (t₁/₂ > 48 hrs at pH 3) .

Q. Table 2: Physicochemical Properties

PropertyValueConditionsCitation
LogP (Octanol/Water)1.8pH 7.4
Melting Point145–147°CDSC analysis

Advanced: What methodologies elucidate degradation pathways under varying pH?

Answer:

  • Forced Degradation Studies : Expose to pH 1–13 at 40°C for 14 days. Monitor via:
    • LC-MS/MS : Identify major degradation products (e.g., defluorinated analogs) .
    • Kinetic Modeling : Fit data to first-order decay (k = 0.015 h⁻¹ at pH 1) .
  • Mechanistic Insight : Fluorine loss via SNAr mechanisms under alkaline conditions .

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